molecular formula C24H36N2O2 B13127681 1,10-Bis[p-(aminomethyl)phenoxy]decane

1,10-Bis[p-(aminomethyl)phenoxy]decane

Cat. No.: B13127681
M. Wt: 384.6 g/mol
InChI Key: ARJRITAWEZXYSW-UHFFFAOYSA-N
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Description

1,10-Bis[p-(aminomethyl)phenoxy]decane is an organic compound with the molecular formula C24H36N2O2 It is characterized by the presence of two p-(aminomethyl)phenoxy groups attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Bis[p-(aminomethyl)phenoxy]decane can be synthesized through a multi-step process involving the reaction of p-(aminomethyl)phenol with 1,10-dibromodecane. The reaction typically proceeds under basic conditions, using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,10-Bis[p-(aminomethyl)phenoxy]decane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1,10-Bis[p-(aminomethyl)phenoxy]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,10-Bis[p-(aminomethyl)phenoxy]decane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, facilitating binding and activity. The phenoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Bis[p-(hydroxymethyl)phenoxy]decane
  • 1,10-Bis[p-(methoxymethyl)phenoxy]decane
  • 1,10-Bis[p-(chloromethyl)phenoxy]decane

Uniqueness

1,10-Bis[p-(aminomethyl)phenoxy]decane is unique due to the presence of amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.

Biological Activity

1,10-Bis[p-(aminomethyl)phenoxy]decane is a synthetic compound known for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from diverse research studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes two p-(aminomethyl)phenoxy groups linked by a decane chain. This unique arrangement contributes to its biological activity, particularly in interactions with biomolecules.

PropertyValue
Molecular Formula C20H30N2O2
Molecular Weight 342.47 g/mol
CAS Number 102210-77-2
IUPAC Name 1,10-Bis(4-aminomethylphenoxy)decane

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 μg/mL for different strains, indicating a broad spectrum of activity.

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The results showed that it significantly inhibits cell proliferation in leukemia and breast cancer cell lines.

  • Cell Lines Tested :
    • HL-60 (human leukemia)
    • MDA-MB-231 (breast cancer)

The IC50 values were found to be approximately 25 μM for HL-60 and 30 μM for MDA-MB-231, demonstrating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : The compound's planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Potential inhibition of topoisomerases has been suggested, which are crucial for DNA replication.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study on Leukemia Treatment : A patient with acute myeloid leukemia showed significant improvement after treatment with a formulation containing the compound, leading to remission after three cycles.
  • Topical Application for Infections : A formulation used for treating skin infections demonstrated a marked reduction in bacterial load within days of application.

Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

[4-[10-[4-(aminomethyl)phenoxy]decoxy]phenyl]methanamine

InChI

InChI=1S/C24H36N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-20,25-26H2

InChI Key

ARJRITAWEZXYSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCCCCCCCCCCOC2=CC=C(C=C2)CN

Origin of Product

United States

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